molecular formula C7H6BrF2NO B6229407 5-bromo-2-(2,2-difluoroethoxy)pyridine CAS No. 494771-64-1

5-bromo-2-(2,2-difluoroethoxy)pyridine

Cat. No.: B6229407
CAS No.: 494771-64-1
M. Wt: 238
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2,2-difluoroethoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 5-position and a 2,2-difluoroethoxy group at the 2-position of the pyridine ring. The molecular formula is C₇H₅BrF₂NO, with a molecular weight of 237.03 g/mol. The 2,2-difluoroethoxy substituent (-OCH₂CF₂) introduces electronegativity and steric bulk, influencing reactivity and physicochemical properties. This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in reactions leveraging bromine as a leaving group .

Properties

CAS No.

494771-64-1

Molecular Formula

C7H6BrF2NO

Molecular Weight

238

Purity

95

Origin of Product

United States

Preparation Methods

Halogenation-Etherification Sequential Approach

The most widely documented method involves a two-step halogenation-etherification sequence. Step 1 begins with the bromination of 2-hydroxypyridine using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, yielding 5-bromo-2-hydroxypyridine. Step 2 employs an etherification reaction, where the hydroxyl group is replaced with a difluoroethoxy moiety using 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds in polar aprotic solvents like acetonitrile at 60–80°C for 12–24 hours.

Key Optimization Parameters:

  • Base Selection: Strong bases (e.g., NaH) accelerate reaction rates but may induce side reactions, whereas milder bases (K₂CO₃) improve selectivity.

  • Solvent Effects: Acetonitrile enhances nucleophilic substitution efficiency compared to dichloromethane due to its higher polarity.

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 v/v) isolates the product in >85% purity.

Grignard Reagent-Mediated Synthesis

An alternative route, adapted from patent literature, utilizes a Grignard reagent to introduce the difluoroethoxy group. Step 1 involves reacting 2,5-dibromopyridine with isopropyl magnesium chloride in tetrahydrofuran (THF) at 10–15°C under a nitrogen atmosphere. This generates a reactive intermediate, which is subsequently treated with dimethylformamide (DMF) to form 5-bromo-2-(2,2-difluoroethoxy)pyridine.

Reaction Conditions and Outcomes:

ParameterDetails
Grignard ReagentIsopropyl magnesium chloride (1.5 equiv)
SolventTetrahydrofuran (THF)
Temperature10–15°C
Reaction Time10–15 hours
Yield80–86%
Purity98.5–99.2% (post-crystallization)

This method’s advantages include scalability and reduced side products, though it requires stringent anhydrous conditions.

Mechanistic Insights and Catalytic Considerations

Nucleophilic Aromatic Substitution

The etherification step proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing bromine atom activates the pyridine ring, facilitating attack by the difluoroethoxide ion. The transition state is stabilized by resonance, with the leaving group (bromide) expelled concomitantly.

Rate-Limiting Factors:

  • Ring Activation: Electron-deficient pyridines exhibit faster substitution kinetics.

  • Leaving Group Ability: Bromine’s moderate leaving group ability necessitates elevated temperatures.

Grignard Reaction Pathways

In the Grignard-based method, the magnesium complex coordinates to the pyridine nitrogen, increasing electron density at the 2-position. Subsequent quenching with DMF introduces the aldehyde group, which is further reduced to the difluoroethoxy moiety using NaBH₄ or LiAlH₄.

Analytical Characterization and Quality Control

Spectroscopic Data

Post-synthesis characterization employs:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.4 Hz, 1H, pyridine-H), 7.92 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 6.85 (d, J = 8.8 Hz, 1H, pyridine-H), 4.72 (t, J = 14.0 Hz, 2H, OCH₂CF₂).

  • MS (ESI): m/z 269.98 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30) mobile phase confirms purity >98.5%.

Industrial Scalability and Process Economics

The Grignard method is preferred for large-scale production due to its high yield (86%) and minimal waste. A cost breakdown for a 100 kg batch is summarized below:

ComponentCost (USD/kg)
2,5-Dibromopyridine320
Isopropyl MgCl150
DMF45
Solvent Recovery-20%
Total 420

Applications in Drug Discovery and Agrochemicals

The compound’s fluorine atoms enhance blood-brain barrier penetration, making it valuable in central nervous system (CNS) drug candidates. Recent patents disclose its use in Abemaciclib analogs for oncology and as a precursor for neonicotinoid insecticides .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2-difluoroethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can yield pyridine N-oxides or reduced pyridine derivatives, respectively .

Scientific Research Applications

5-Bromo-2-(2,2-difluoroethoxy)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-2-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the difluoroethoxy group contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
5-Bromo-2-(2,2-difluoroethoxy)pyridine Not provided C₇H₅BrF₂NO 237.03 2,2-difluoroethoxy at C2 Balanced electronegativity; moderate steric bulk
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine 126728-58-3 C₇H₅BrF₃NO 256.02 2,2,2-trifluoroethoxy at C2 Higher fluorination; increased metabolic stability
5-Bromo-2-(difluoromethoxy)pyridine 899452-26-7 C₆H₄BrF₂NO 208.01 Difluoromethoxy (-OCF₂H) at C2 Shorter chain; higher reactivity
5-Bromo-2-ethoxypyridine Not provided C₇H₇BrNO 201.04 Ethoxy (-OCH₂CH₃) at C2 No fluorine; higher lipophilicity
5-Bromo-2-methoxy-3-methylpyridine 22591176 (CID) C₇H₈BrNO 202.05 Methoxy at C2; methyl at C3 Steric hindrance from methyl group

Physicochemical and Reactivity Comparisons

Electron-Withdrawing Effects: The 2,2-difluoroethoxy group in the target compound provides moderate electron-withdrawing effects compared to the stronger inductive effect of 2,2,2-trifluoroethoxy (CAS 126728-58-3). This impacts electrophilic substitution rates and regioselectivity .

Lipophilicity and Solubility: The non-fluorinated ethoxy analog (C₇H₇BrNO) exhibits higher lipophilicity (logP ≈ 2.1) compared to the difluoroethoxy derivative (logP ≈ 1.5), as fluorine atoms reduce hydrophobicity . The trifluoroethoxy variant (CAS 126728-58-3) has the lowest solubility in polar solvents due to its high fluorination .

Metabolic Stability: Fluorinated ethoxy groups (e.g., -OCH₂CF₂) resist oxidative metabolism better than non-fluorinated analogs, making the target compound more stable in biological systems .

Material Science and Industrial Relevance

  • OLEDs and Photovoltaics : Pyridine derivatives with fluorinated substituents, such as 5,5'-dibromo-2,2'-bipyridine (CAS 15862-18-7), are used in organic electronics. The target compound’s balance of electronegativity and solubility makes it a candidate for similar applications .
  • Agrochemical Intermediates : The difluoroethoxy group’s resistance to hydrolysis enhances its utility in pesticide synthesis compared to hydrolytically labile methoxy groups .

Research Findings and Data

Key Research Insights

  • Metabolic Studies : The trifluoroethoxy analog (CAS 126728-58-3) showed a 40% longer half-life in hepatic microsomes compared to the difluoroethoxy variant, highlighting the impact of fluorination extent on metabolic stability .
  • Synthetic Yields : In Pd-catalyzed couplings, the target compound achieved 75–85% yields, outperforming difluoromethoxy analogs (60–70%) due to reduced steric hindrance .

Biological Activity

5-Bromo-2-(2,2-difluoroethoxy)pyridine is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C8_8H7_7BrF2_2N
  • Molecular Weight : 238.03 g/mol
  • CAS Number : 494771-64-1

The structure includes a pyridine ring with a bromine atom at the 5-position and a difluoroethoxy group at the 2-position. These substituents significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is attributed to its electrophilic bromine atom and the electron-withdrawing properties of the difluoroethoxy group. These features allow the compound to interact with various biological targets, potentially modulating enzyme activity and receptor interactions. Such interactions are critical for influencing specific biochemical pathways, making it a candidate for further pharmacological exploration.

Biological Activity Overview

Research indicates that this compound acts as a bioactive molecule with potential applications in drug development and biochemical studies. Its unique structural characteristics allow it to form stable complexes with various biological targets, leading to modulation of enzyme activities and receptor functions.

Table 1: Comparison of Biological Activity with Related Compounds

Compound NameCAS NumberStructural FeaturesBiological Activity
This compound494771-64-1Bromine at 5-position, difluoroethoxy at 2-positionModerate activity against various enzymes
5-Bromo-2-(trifluoroethoxy)pyridine126728-58-3Trifluoromethyl group instead of difluoromethylHigh activity in similar assays
5-Bromo-3-(difluoromethyl)pyridine1214377-42-0Difluoromethyl substitution at the 3-positionModerate activity
5-Bromo-3-(trifluoromethyl)pyridin-2-ol76041-79-7Hydroxyl group at the 3-positionHigh activity

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • In a study examining integrase inhibitors, compounds structurally related to this compound were tested for their ability to inhibit HIV replication. The results indicated moderate antiviral activity, suggesting that structural modifications could enhance efficacy .
  • Antiviral Activity :
    • The compound exhibited reasonable anti-HIV activity in cell culture models, with selectivity indices indicating potential therapeutic applications. For example, compounds with similar structural features demonstrated IC50_{50} values in the low micromolar range against HIV replication .
  • Potential as a Pesticide :
    • Research has also explored the use of nitrogenous heterocycles like this compound as potential pesticides. Its ability to act on specific biological pathways could be harnessed for agricultural applications, targeting pests while minimizing harm to beneficial organisms .

Q & A

Q. What are the optimal synthetic routes for 5-bromo-2-(2,2-difluoroethoxy)pyridine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a bromopyridine precursor with 2,2-difluoroethanol. Key parameters include:
  • Base selection : Use strong bases (e.g., NaH or K₂CO₃) to deprotonate the hydroxyl group in 2,2-difluoroethanol, facilitating substitution .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF or acetonitrile) under reflux (80–120°C) enhance reaction efficiency .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product. Monitor via TLC (Rf ~0.4 in 1:1 hexane:ethyl acetate).
  • Scale-up : Transition from batch to continuous flow reactors improves yield consistency and reduces byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for the pyridine proton at C3 (δ 8.2–8.4 ppm, d, J=5 Hz) and C6 (δ 7.1–7.3 ppm, dd). The difluoroethoxy group shows a triplet (δ 4.5–4.7 ppm, J=7 Hz) from -OCH₂CF₂H .
  • ¹⁹F NMR : Distinct doublet (δ -120 to -125 ppm, J=250 Hz) for CF₂ groups .
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 266.98 (C₇H₅BrF₂NO). Confirm isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR : Stretching vibrations at 1580 cm⁻¹ (C=N pyridine) and 1120 cm⁻¹ (C-F) .

Q. How can researchers screen the biological activity of this compound against common therapeutic targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., ethoxyresorufin) in CYP450 inhibition studies, similar to CYP1B1 assays for pyridine derivatives .
  • Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays. Include controls for solvent effects (DMSO ≤0.1% v/v) .
  • Target Binding : SPR (Surface Plasmon Resonance) screens for binding affinity to kinases or GPCRs. Use immobilized protein targets and reference inhibitors (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How do structural modifications to the difluoroethoxy or pyridine moieties influence the compound’s bioactivity and selectivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with:
  • Trifluoroethoxy (enhanced lipophilicity) .
  • Methoxy or ethoxy groups (reduced fluorophilicity) .
  • Activity Profiling : Test analogs in parallel assays (e.g., CYP inhibition, kinase panels) to map substituent effects. For example, bulkier substituents at the pyridine C2 position reduce CYP1B1 inhibition but increase kinase selectivity .
  • Computational Modeling : Perform DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with activity. Pyridine rings with electron-withdrawing groups (Br, CF₂) enhance charge transfer in enzyme interactions .

Q. What strategies resolve contradictory data in bioactivity assays, such as variability in IC₅₀ values across studies?

  • Methodological Answer :
  • Assay Standardization :
  • Use identical cell lines/passage numbers to minimize genetic drift.
  • Validate enzyme activity with positive controls (e.g., α-naphthoflavone for CYP1B1 ).
  • Data Normalization : Normalize IC₅₀ values to internal standards and report ΔΔG values for binding affinity comparisons.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregate data from multiple studies, identifying outliers due to assay conditions (pH, temperature) .

Q. How can computational methods (e.g., molecular docking or MD simulations) predict the compound’s interaction with understudied targets?

  • Methodological Answer :
  • Docking Workflow :

Target Preparation : Retrieve protein structures (e.g., from PDB). Remove water molecules and add polar hydrogens.

Ligand Preparation : Generate 3D conformers of this compound using Open Babel.

Binding Site Prediction : Use AutoDock Vina to identify potential pockets (e.g., ATP-binding sites in kinases) .

  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å acceptable).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor hydrogen bonds between the pyridine N and target residues (e.g., Asp86 in CYP1B1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.